Herpeton

Übersicht

Beschreibung

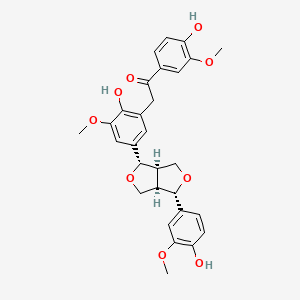

Herpetone is a lignan compound isolated from the seeds of Herpetospermum caudigerum, a plant belonging to the Cucurbitaceae family. This compound has garnered attention due to its protective effects on hepatocytes and its anti-hepatitis B virus (HBV) activity .

Wissenschaftliche Forschungsanwendungen

Herpetone has a wide range of scientific research applications, including:

Chemistry: Herpetone is used as a model compound for studying lignan chemistry and its derivatives.

Biology: It exhibits protective effects on hepatocytes and has been studied for its anti-HBV activity.

Wirkmechanismus

Target of Action

Herpetone, a lignan compound, is primarily targeted towards hepatocytes . It is extracted from the seeds of Herpetospermum caudigerum and has been found to have a protective effect on these liver cells .

Mode of Action

Herpetone is thought to work by attaching itself to the HER2 receptors on the surface of cells . This attachment is believed to block intracellular signaling pathways . By attenuating the signal transduction downstream, Herpetone may promote apoptosis and arrest cell proliferation . Additionally, Herpetone also flags the tumor cell for destruction by the body’s immune system, known as antibody-dependent cellular cytotoxicity (ADCC) .

Biochemical Pathways

Herpetone’s interaction with HER2 receptors affects various biochemical pathways. It inhibits cell proliferation and promotes apoptosis . This is achieved by blocking the signaling pathways that drive cell proliferation . Furthermore, Herpetone prevents HER2 shedding, which has potential clinical value based on observations that high serum levels of HER2 extracellular domain correlate with poor prognosis and decreased responsiveness to endocrine therapy and chemotherapy in patients with advanced breast cancer .

Pharmacokinetics

The pharmacokinetics of Herpetone have been studied using nanosuspensions to enhance its dissolution rate and oral bioavailability . The Herpetone nanosuspension was prepared using the ultrasound-precipitation technique and was found to have a significantly higher dissolution rate than Herpetone coarse suspensions . Following oral administration, the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) of Herpetone nanosuspension showed a significant increase .

Result of Action

The molecular and cellular effects of Herpetone’s action include the slowing down of cell replication and the promotion of apoptosis . This results in the reduction of tumor cell proliferation and the enhancement of tumor cell destruction by the body’s immune system .

Biochemische Analyse

Biochemical Properties

Herpetone plays a crucial role in biochemical reactions, particularly in hepatoprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, Herpetone has been shown to improve cell viability and protect hepatocytes from carbon tetrachloride-induced injury . It interacts with enzymes involved in detoxification processes, enhancing their activity and thereby mitigating cellular damage.

Cellular Effects

Herpetone exerts significant effects on various cell types and cellular processes. In hepatocytes, it enhances cell viability and protects against toxic insults. Herpetone influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to upregulate protective genes and downregulate pro-apoptotic genes, thereby promoting cell survival . Additionally, Herpetone modulates key signaling pathways involved in inflammation and oxidative stress.

Molecular Mechanism

At the molecular level, Herpetone exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes as needed. For example, Herpetone has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . It also influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and detoxification.

Temporal Effects in Laboratory Settings

The effects of Herpetone change over time in laboratory settings. It is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that Herpetone maintains its protective effects on hepatocytes for several days, but its efficacy diminishes with prolonged exposure . This degradation is likely due to the breakdown of the compound or changes in its interaction with cellular components.

Dosage Effects in Animal Models

In animal models, the effects of Herpetone vary with different dosages. At low doses, Herpetone exhibits protective effects on hepatocytes without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and oxidative stress . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Herpetone is involved in several metabolic pathways, particularly those related to detoxification and antioxidant defense. It interacts with enzymes such as glutathione S-transferase and superoxide dismutase, enhancing their activity and promoting the detoxification of harmful substances . Herpetone also affects metabolic flux, leading to changes in the levels of various metabolites involved in oxidative stress and inflammation.

Transport and Distribution

Within cells and tissues, Herpetone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Herpetone tends to accumulate in hepatocytes, where it exerts its protective effects. Its distribution is influenced by factors such as cellular uptake, binding affinity, and intracellular localization.

Subcellular Localization

Herpetone’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm and mitochondria of hepatocytes . This localization is facilitated by specific targeting signals and post-translational modifications that direct Herpetone to these compartments. In the mitochondria, Herpetone enhances the organelle’s antioxidant defenses and protects against oxidative damage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Herpetone can be synthesized through the extraction of ethyl acetate from the seeds of Herpetospermum caudigerum. The process involves the use of high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) for identification .

Industrial Production Methods: Industrial production of herpetone involves the preparation of nanosuspensions using the ultrasound-precipitation technique. This method enhances the dissolution rate and oral bioavailability of herpetone, making it more effective for therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions: Herpetone undergoes various chemical reactions, including:

Oxidation: Herpetone can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lignan structure of herpetone.

Substitution: Substitution reactions can introduce different functional groups into the herpetone molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and alkylating agents are often used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various herpetone derivatives with modified biological activities .

Vergleich Mit ähnlichen Verbindungen

Herpetone is unique among lignan compounds due to its specific bioactivities. Similar compounds include:

Herpetin: Another lignan from with significant anti-HBV activity.

Herpetfluorenone: A related compound with similar protective effects on hepatocytes.

Dehydrodiconiferyl Alcohol: Exhibits hepatoprotective properties but differs in its chemical structure and activity profile

Herpetone stands out due to its combined anti-HBV and hepatoprotective effects, making it a valuable compound for further research and development in medicine and industry.

Eigenschaften

IUPAC Name |

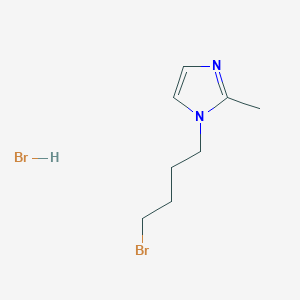

2-[5-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-hydroxy-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O9/c1-34-24-10-15(4-6-21(24)30)23(32)9-17-8-18(12-26(36-3)27(17)33)29-20-14-37-28(19(20)13-38-29)16-5-7-22(31)25(11-16)35-2/h4-8,10-12,19-20,28-31,33H,9,13-14H2,1-3H3/t19-,20-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRVXSJMQLQTTM-UGOBFYTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC(=O)C2=CC(=C(C=C2)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)CC(=O)C2=CC(=C(C=C2)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Herpetone's anti-hepatic fibrosis activity?

A1: While the exact mechanism is still under investigation, research suggests that Herpetone nanosuspensions (HPT-NS) can inhibit the proliferation of rat hepatic stellate cells (HSC-T6). [] This inhibition appears to be linked to Herpetone's ability to block HSC-T6 cells in the G2/M phase of the cell cycle and induce apoptosis. [] Further research is needed to fully elucidate the specific molecular targets and pathways involved in Herpetone's anti-fibrotic effects.

Q2: How does the formulation of Herpetone as nanosuspensions impact its efficacy?

A2: Herpetone exhibits poor water solubility, limiting its oral bioavailability. [] Formulating Herpetone into nanosuspensions (HPT-NS) using a miniaturized media milling method significantly enhances its dissolution rate. [] The study observed a cumulative dissolution rate of 93% for HPT-NS in 18 hours, substantially higher than the 28% observed with coarse suspensions of Herpetone. [] This improved dissolution translates to increased efficacy against hepatic stellate cell proliferation in vitro, highlighting the importance of formulation for enhancing Herpetone's therapeutic potential. []

Q3: Beyond its anti-fibrotic activity, does Herpetone exhibit other therapeutic properties?

A3: Yes, research indicates that Herpetone possesses anti-hepatitis B virus (HBV) activity. [, ] Studies using HepG2.2.15 cells demonstrated that Herpetone can effectively reduce HBsAg, HBeAg, and HBV DNA levels in cell culture. [] This antiviral activity, coupled with its hepatoprotective effects against CCl4-induced hepatocyte injury, [] positions Herpetone as a potential multi-target therapeutic agent for liver diseases.

Q4: Are there any other notable compounds found in Herpetospermum species, and do they exhibit similar biological activities?

A4: Yes, Herpetospermum species contain various bioactive compounds, including herpetolide A and herpetolide B. [] While structurally distinct from Herpetone, herpetolide A also demonstrates protective effects against CCl4-induced hepatocyte injury. [] This finding suggests a potential for synergistic effects between Herpetone and other constituents of Herpetospermum, warranting further investigation into their combined therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)

![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)

![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)